1-(2,6-dichlorobenzyl)-1H-pyrazol-5-amine hydrochloride
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Overview
Description
1-(2,6-Dichlorobenzyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyrazole ring substituted with a 2,6-dichlorobenzyl group and an amine group, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dichlorobenzyl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with 1H-pyrazol-5-amine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:
- Chlorination of benzyl compounds to obtain 2,6-dichlorobenzyl chloride.
- Reaction with 1H-pyrazol-5-amine in the presence of a base.
- Purification and crystallization to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dichlorobenzyl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(2,6-Dichlorobenzyl)-1H-pyrazol-5-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorobenzyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,6-Dichlorobenzyl)piperazine: Shares the 2,6-dichlorobenzyl group but has a piperazine ring instead of a pyrazole ring.
4-[1-(2,6-Dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]pyrimidin-2-amine: Contains a similar dichlorobenzyl group but with different heterocyclic structures.
Uniqueness: 1-(2,6-Dichlorobenzyl)-1H-pyrazol-5-amine hydrochloride is unique due to its specific combination of a pyrazole ring and a 2,6-dichlorobenzyl group, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
1-(2,6-Dichlorobenzyl)-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative that has attracted attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has a molecular formula of C10H10Cl2N4·HCl and features a pyrazole ring substituted with a dichlorobenzyl group. Its structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains and fungi. For instance:
- A study synthesized several pyrazole compounds and evaluated their antibacterial activity against E. coli and S. aureus. Among them, derivatives similar to this compound displayed promising results with Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics .
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
1-(2,6-Dichlorobenzyl)-1H-pyrazol-5-amine HCl | E. coli | 15 |
1-(2,6-Dichlorobenzyl)-1H-pyrazol-5-amine HCl | S. aureus | 20 |
Anti-inflammatory Activity
The compound has also been shown to possess anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS) .
Cytokine | Control (pg/mL) | Treated (pg/mL) |
---|---|---|
TNF-α | 1500 | 300 |
IL-6 | 1200 | 250 |
Anticancer Activity
Pyrazoles have been identified as potential anticancer agents. In studies involving breast cancer cell lines MCF-7 and MDA-MB-231, compounds similar to this compound exhibited significant cytotoxic effects. The combination of this compound with doxorubicin showed enhanced cytotoxicity compared to doxorubicin alone .
Case Study 1: Anticancer Efficacy
In a study assessing the efficacy of various pyrazole derivatives against breast cancer cells, the compound was tested in combination with doxorubicin. The results indicated a synergistic effect, enhancing cell death rates compared to monotherapy .
Case Study 2: Antimicrobial Effectiveness
A comparative study evaluated the antimicrobial effectiveness of several pyrazole derivatives against standard pathogens. The compound demonstrated comparable or superior activity against resistant strains of bacteria compared to traditional antibiotics .
Pharmacokinetics
Pharmacokinetic studies show that the hydrochloride salt form of this pyrazole derivative exhibits favorable stability and absorption characteristics. It has been reported to have a high plasma half-life and good permeability across biological membranes, suggesting potential for effective systemic delivery .
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3.ClH/c11-8-2-1-3-9(12)7(8)6-15-10(13)4-5-14-15;/h1-5H,6,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZVFLCQPNWFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C(=CC=N2)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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